molecular formula C29H23N3O2 B2995190 N,1-dibenzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 923202-03-3

N,1-dibenzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2995190
CAS No.: 923202-03-3
M. Wt: 445.522
InChI Key: SSHKVGXHXGTCPS-UHFFFAOYSA-N
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Description

N,1-Dibenzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS Number 923202-03-3) is a synthetic small molecule with a molecular formula of C29H23N3O2 and a molecular weight of 445.51 g/mol. This compound belongs to the 1,8-naphthyridine class of heterocyclic scaffolds, which are "diazanaphthalenes" characterized by a fused system of two pyridine rings . The 1,8-naphthyridine core is a privileged structure in medicinal chemistry, known for conferring a wide spectrum of pharmacological activities to its derivatives . Researchers are increasingly interested in 1,8-naphthyridine-3-carboxamide derivatives for developing novel therapeutic agents . This specific dibenzyl-N-phenyl derivative serves as a key chemical intermediate for exploring new biological pathways and developing potential treatments. The structural motif of 1,8-naphthyridine-3-carboxamide has been identified as a promising scaffold for the development of high-affinity, subtype-selective ligands for G protein-coupled receptors (GPCRs) . Furthermore, 1,8-naphthyridine derivatives demonstrate a broad range of other biological activities, including significant anti-inflammatory and anticancer properties . Some derivatives have been shown to potently inhibit the production of inflammatory mediators like TNF-α, indicating potential for application in immune response and inflammation research . This product is provided for research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N,1-dibenzyl-2-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O2/c33-28(31(25-16-8-3-9-17-25)20-22-11-4-1-5-12-22)26-19-24-15-10-18-30-27(24)32(29(26)34)21-23-13-6-2-7-14-23/h1-19H,20-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHKVGXHXGTCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dibenzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: This can be achieved through a Friedländer synthesis, where an appropriate aldehyde and an amino ketone are reacted under acidic conditions to form the naphthyridine ring.

    Introduction of Benzyl and Phenyl Groups: The naphthyridine core is then subjected to alkylation reactions to introduce the benzyl and phenyl groups. This can be done using benzyl chloride and phenyl isocyanate in the presence of a base such as potassium carbonate.

    Oxidation and Amide Formation: The final step involves the oxidation of the intermediate compound to introduce the oxo group, followed by the formation of the carboxamide group through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N,1-dibenzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

    Substitution: The benzyl and phenyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halides (e.g., benzyl chloride) and bases (e.g., sodium hydride) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N,1-dibenzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N,1-dibenzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table compares substituents and structural features of analogous 1,8-naphthyridine-3-carboxamides:

Compound Name N1 Substituent Carboxamide N-Substituent Additional Modifications Reference ID
Target Compound Dibenzyl Phenyl None N/A
JT11 (N-(4-Methylcyclohexyl)-2-oxo-1-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide) Pentyl 4-Methylcyclohexyl CB2 receptor selectivity
10a (1-(Benzyloxy)-N-(2,4-difluorobenzyl)-4-([1,1′-biphenyl]-4-ylamino)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide) Benzyloxy 2,4-Difluorobenzyl Biphenylamino group at position 4
8b (N-(3,4-Difluorobenzyl)-1,4-dihydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide) None (1,4-dihydroxy) 3,4-Difluorobenzyl Dual hydroxyl groups at positions 1,4
N-(4-Chlorobenzyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide 4-Fluorobenzyl 4-Chlorobenzyl Halogenated benzyl groups

Key Observations :

  • The dibenzyl group in the target compound increases steric bulk compared to single benzyl or alkyl substituents (e.g., JT11).
  • Halogenated benzyl groups (e.g., 2,4-difluorobenzyl in 10a) enhance binding affinity in HIV-1 integrase inhibitors via hydrophobic interactions .
  • Hydroxyl groups (e.g., 8b) improve solubility but may reduce metabolic stability .

Key Observations :

  • Microwave-assisted synthesis (e.g., 10a) achieves higher yields (97%) compared to palladium-catalyzed cross-couplings (25% for 6u) .
  • Sterically hindered substituents (e.g., 3-chloro-4-fluorobenzyl in 19a) reduce yields due to slower reaction kinetics .

Key Observations :

  • Fluorinated derivatives (e.g., 10a) show superior potency in HIV inhibition due to enhanced target binding .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (µg/mL) Reference ID
Target 471.56 5.2 <10 (aqueous) N/A
JT11 379.48 3.8 45 (PBS buffer)
10a 592.1 (MH+) 4.9 12 (DMF)
8b 363.3 2.1 220 (aqueous)

Key Observations :

  • The target compound’s high LogP (5.2) suggests significant hydrophobicity, which may limit aqueous solubility but enhance membrane permeability .
  • Hydroxyl-containing derivatives (e.g., 8b) exhibit improved solubility, making them more suitable for intravenous formulations .

Biological Activity

N,1-dibenzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound belonging to the naphthyridine class. Its unique structure and functional groups make it a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound features a naphthyridine core with benzyl and phenyl substituents, which contribute to its chemical properties. The molecular formula is C20H18N2O2C_{20}H_{18}N_{2}O_{2} with a molecular weight of 318.37 g/mol. It has been characterized by various methods including NMR and IR spectroscopy, confirming its structural integrity and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that derivatives of naphthyridine can enhance the efficacy of existing antibiotics against various bacterial strains, including E. coli and S. aureus. This suggests that the compound may serve as a potential adjuvant in antibiotic therapy .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated that related naphthyridine derivatives possess cytotoxic properties against breast cancer cell lines (MDA-MB-231) and ovarian cancer cells (SUIT-2). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

A comparative study highlighted that certain synthesized derivatives showed greater potency than cisplatin, a standard chemotherapy agent. Specifically, the compound exhibited IC50 values indicating effective inhibition of cell proliferation in treated cancer cells .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in cancer cells.
  • Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways.
  • Modification of Enzyme Activity : The presence of functional groups allows for interaction with various enzymes involved in metabolic pathways.

Study 1: Antibacterial Effects

In a study published in Molecules, researchers tested the antibacterial effects of naphthyridine derivatives in combination with fluoroquinolones. The results indicated a synergistic effect that significantly enhanced the antibacterial activity against resistant strains .

Study 2: Cytotoxicity Evaluation

Another investigation focused on the cytotoxicity of synthesized naphthyridine derivatives against three cancer cell lines using MTT assays. The findings revealed that certain compounds had IC50 values lower than those of established chemotherapeutics like cisplatin, indicating promising anticancer potential .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1,8-NaphthyridineBasic structure without substitutionsLimited activity
N-phenyl-1,2-dihydro-1,8-naphthyridineLacks benzyl groupsModerate activity
N,1-dibenzyl-2-oxo-N-phenyl...Contains benzyl and phenyl substitutionsHigh antimicrobial and anticancer activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,8-naphthyridine-3-carboxamide derivatives?

  • The synthesis typically involves multi-step protocols, including (i) condensation of diethyl ethoxy methylene malonate with aminopyridines under high-temperature conditions (120–250°C), (ii) alkylation with benzyl/chlorobenzyl halides using NaH/DMF at 90°C, and (iii) amidation with primary/secondary amines under microwave irradiation (140°C, 2 h) or conventional heating . For example, microwave-assisted coupling of 1-(benzyloxy)-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxylate with (2,4-difluorophenyl)methanamine in DMF achieved 70% yield .

Q. How is the compound characterized to confirm structural integrity?

  • Analytical techniques include:

  • ESI-MS : To verify molecular weight (e.g., m/z 592.1 [MH⁺] for intermediates) .
  • HRMS : For precise mass matching (e.g., C₁₉H₁₉F₂N₄O₃ [MH⁺] calcd 389.1420; found 389.1422) .
  • NMR/IR : To confirm functional groups (e.g., ¹H NMR δ 9.80 for NH protons; IR 1686 cm⁻¹ for C=O amide) .

Q. What purification methods are effective for isolating 1,8-naphthyridine derivatives?

  • CombiFlash silica gel chromatography is widely used for intermediates, achieving >95% purity .
  • Preparative HPLC (linear gradients of 0–80% acetonitrile/water over 30 min) resolves complex mixtures, yielding >85% purity for final products .

Advanced Research Questions

Q. How do substituents on the benzyl or phenyl groups influence bioactivity?

  • Case Study : Replacing the benzyl group with a cycloheptylamino moiety (compound 5i ) reduced immunomodulatory activity compared to biphenyl-substituted derivatives (e.g., 10a ), suggesting steric hindrance impacts target binding .
  • Methodology : Compare IC₅₀ values in cellular assays (e.g., VEGFR3 inhibition) with substituent hydrophobicity (ClogP) and steric parameters (Taft’s Es) .

Q. What strategies mitigate low yields during amidation steps?

  • Microwave-assisted synthesis improves reaction efficiency (e.g., 97% yield for 10a vs. 70% under conventional heating) by enhancing energy transfer and reducing side reactions .
  • Solvent optimization : DMF outperforms THF or DCM due to better solubility of polar intermediates .

Q. How can computational methods guide structural optimization?

  • Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like VEGFR3. For example, the 2-oxo group forms hydrogen bonds with kinase active sites, while the benzyl group occupies hydrophobic pockets .
  • MD simulations (100 ns trajectories) assess stability of ligand-target complexes, correlating RMSD values with experimental IC₅₀ data .

Q. How should conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Case Study : A compound showing potent in vitro kinase inhibition (IC₅₀ = 10 nM) but poor in vivo efficacy may suffer from metabolic instability.
  • Resolution : Perform microsomal stability assays (human/rat liver microsomes) and modify labile groups (e.g., replace ester moieties with amides) .

Q. What analytical workflows address discrepancies in mass spectrometry data?

  • Scenario : Observed ESI-MS m/z 587.2 [MH⁺] vs. theoretical 592.1 suggests dehalogenation or incomplete purification.
  • Action : (i) Repeat HRMS to confirm exact mass, (ii) use LC-MS/MS to detect fragments (e.g., loss of –F or –Cl), and (iii) validate via ¹⁹F NMR .

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